molecular formula C10H7ClN2 B173140 4-Chloro-2,2'-bipyridine CAS No. 14162-94-8

4-Chloro-2,2'-bipyridine

Cat. No. B173140
CAS RN: 14162-94-8
M. Wt: 190.63 g/mol
InChI Key: IXEGJZGCPOORDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2,2’-bipyridine is a chemical compound with the molecular formula C10H7ClN2 . It is widely utilized in the field of supramolecular chemistry, which is used to manufacture double helicates, dendrimers, micelles, and metallo-supramolecular polymers .


Synthesis Analysis

The synthesis of bipyridine cobalt complexes has been reported in the literature . Aqueous-soluble bipyridine cobalt (II/III) complexes act as direct redox mediators in photosystem I-based biophotovoltaic devices . Synthetic schemes to form these cobalt redox mediator complexes have been described .


Molecular Structure Analysis

The molecular weight of 4-Chloro-2,2’-bipyridine is 190.63 . The InChI code is 1S/C10H7ClN2/c11-8-4-6-13-10(7-8)9-3-1-2-5-12-9/h1-7H .


Chemical Reactions Analysis

Bipyridines and their derivatives are extensively used in various applications, including as ligands in transition-metal catalysis . They are also used in the creation of photosensitizers, viologens, and in supramolecular structures .


Physical And Chemical Properties Analysis

The physical form of 4-Chloro-2,2’-bipyridine is solid . It is stored in an inert atmosphere at 2-8°C . The compound is known to exist in multiple solid-state forms, including anhydrate, dihydrate, and various solvates with carboxylic acids .

Scientific Research Applications

Application in Supramolecular Chemistry

Specific Scientific Field

Supramolecular Chemistry

Summary of the Application

4-Chloro-2,2’-bipyridine is widely utilized in the field of supramolecular chemistry . It is used to manufacture double helicates, dendrimers, micelles, and metallo-supramolecular polymers .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures can vary greatly depending on the specific supramolecular structure being synthesized. Generally, these structures are synthesized through controlled reactions in which 4-Chloro-2,2’-bipyridine acts as a ligand, coordinating with metal ions to form the desired structure .

Results or Outcomes

The results or outcomes of these applications are the successful synthesis of various supramolecular structures. These structures have a wide range of potential applications, including in the development of new materials .

Application in Organic Chemistry

Specific Scientific Field

Organic Chemistry

Summary of the Application

Bipyridine and related compounds, including 4-Chloro-2,2’-bipyridine, are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .

Methods of Application or Experimental Procedures

The synthesis of bipyridine derivatives often involves homo and heterocoupling of pyridine derivatives in the presence of a catalyst . However, because bipyridine compounds strongly coordinate with metal centers, a decrease in catalytic activity and yield is often observed in the reaction system .

Results or Outcomes

The outcomes of these applications are the successful synthesis of a variety of valuable substances, including biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .

Safety And Hazards

The safety information for 4-Chloro-2,2’-bipyridine indicates that it may be harmful if swallowed or in contact with skin . It is recommended to wear personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

Future Directions

Bipyridines and their derivatives have extensive applications in various fields, including as fundamental components in biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures . The future directions of research on 4-Chloro-2,2’-bipyridine and similar compounds will likely continue to explore these applications and potentially discover new ones.

properties

IUPAC Name

4-chloro-2-pyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2/c11-8-4-6-13-10(7-8)9-3-1-2-5-12-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEGJZGCPOORDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90570005
Record name 4-Chloro-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,2'-bipyridine

CAS RN

14162-94-8
Record name 4-Chloro-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2,2'-bipyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2,2'-bipyridine
Reactant of Route 2
Reactant of Route 2
4-Chloro-2,2'-bipyridine
Reactant of Route 3
Reactant of Route 3
4-Chloro-2,2'-bipyridine
Reactant of Route 4
Reactant of Route 4
4-Chloro-2,2'-bipyridine
Reactant of Route 5
Reactant of Route 5
4-Chloro-2,2'-bipyridine
Reactant of Route 6
Reactant of Route 6
4-Chloro-2,2'-bipyridine

Citations

For This Compound
46
Citations
AK Adamczak, WA Howard, KA Wheeler - Journal of Molecular Structure, 2019 - Elsevier
The chemical reactivity of 4,4‘-dichloro-2,2‘-bipyridine (bipy-Cl 2 ) changes profoundly upon coordination to a [Ru] 2+ center. When not coordinated to [Ru] 2+ , bipy-Cl 2 is relatively …
Number of citations: 2 www.sciencedirect.com
AJ Downard, GE Honey, LF Phillips… - Inorganic chemistry, 1991 - ACS Publications
The spectroscopic and electrochemical properties of Ru (bpy) 32+ have been the subject of much attention for many years. 1 More recently, there has been considerableinterest in …
Number of citations: 90 pubs.acs.org
T Hu, W Zhou, HW Kuai, HM Zhang - Zeitschrift für Naturforschung B, 2023 - degruyter.com
The reactions of copper, silver and palladium salts with the homochiral ligands 3,3′-bis[(S,S)-4-isopropyl-2-oxazolyl]-4-chloro-2,2′-bipyridine (L 1 ), 3,3′-bis[(S,S)-4-benzyl-2-…
Number of citations: 2 www.degruyter.com
K Araki, T Mutai, Y Shigemitsu, M Yamada… - Journal of the …, 1996 - pubs.rsc.org
6,6′-Diamino-2,2′-bipyridine (1a) has been found to exhibit a strong fluorescence in the near-UV region. Some amino and/or chloro substituted bipyridines (bpys) have been …
Number of citations: 65 pubs.rsc.org
DB Moran, GO Morton… - Journal of heterocyclic …, 1986 - Wiley Online Library
Methods for the synthesis of (pyridinyl)‐1,2,4‐triazolo[4,3‐a]pyridines were developed. The principal route to the required intermediate 2‐chloropyridines was based on rearrangements …
Number of citations: 54 onlinelibrary.wiley.com
AJ Downard, GE Honey, PJ Steel - Inorganic Chemistry, 1991 - ACS Publications
Four new tridentate ligands, 5a, 5b, 6a, and 6b, have been synthesized from 2, 2'-bipyridine and their homoleptic bis (ligand) ruthenium (Il) complexes, 12a, 12b, 13a, and 13b, prepared…
Number of citations: 61 pubs.acs.org
CJ Miller, FM Brunner, HR Kelly, PL Cheung… - Dalton …, 2022 - pubs.rsc.org
Surface immobilization of organometallic catalysts is a promising approach to developing new catalytic systems that combine molecular catalysts with heterogenous surfaces to probe …
Number of citations: 4 pubs.rsc.org
A Afsar, P Distler, LM Harwood, J John… - The Journal of Organic …, 2016 - ACS Publications
Effects of chloro and bromo substitution at the 4-position of the pyridine ring of 6,6′-bis(5,5,8,8-tetramethyl-5,6,7,8-tetrahydrobenzo[e][1,2,4]triazin-3-yl)-2,2′-bipyridine (CyMe 4 -BTBP…
Number of citations: 9 pubs.acs.org
R Zhang, Z Ye, G Wang, W Zhang… - Chemistry–A European …, 2010 - Wiley Online Library
A unique ruthenium(II) complex, bis(2,2′‐bipyridine)(4‐(3,4‐diaminophenoxy)‐2,2′‐bipyridine)ruthenium(II) hexafluorophosphate ([(Ru(bpy) 2 (dabpy)][PF 6 ] 2 ), has been designed …
MD Ward - Journal of the Chemical Society, Dalton Transactions, 1993 - pubs.rsc.org
Reductive coupling of the radical anion of 2,2′-bipyridine (bipy) with lithium diisopropylamide as reducing agent resulted in the unexpected product 2,2′:4′,2″:6″,2‴-…
Number of citations: 2 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.